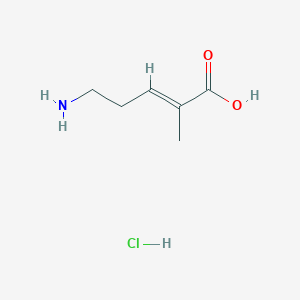

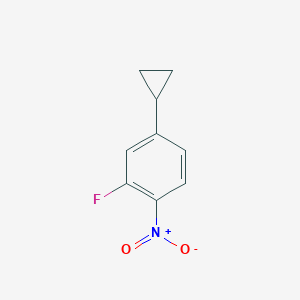

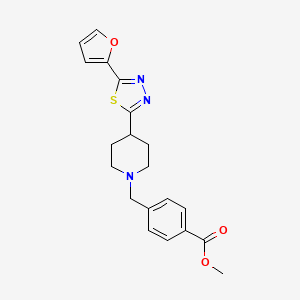

(4S,5S)-2-Oxo-4beta-phenyl-5alpha-methylpyrrolidine-1-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S)-2-Oxo-4beta-phenyl-5alpha-methylpyrrolidine-1-acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PPA or phenylpiracetam, and it belongs to the class of nootropic drugs. Nootropics are substances that enhance cognitive functions such as memory, attention, and learning.

Scientific Research Applications

Enantiomeric Pharmacology

(4S,5S)-2-Oxo-4beta-phenyl-5alpha-methylpyrrolidine-1-acetamide is a structurally related analog of piracetam. Research has focused on the synthesis and biological activity of its enantiomers, such as (R)-phenylpiracetam and E1R, demonstrating the significance of stereochemistry in pharmacological profiles. Studies show that specific enantiomers can have enhanced pharmacological benefits, indicating the importance of identifying the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).

Modulation of Sigma-1 Receptor

Research on 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide enantiomers, a related compound, has shown their role as novel positive allosteric modulators of the sigma-1 receptor. This receptor is significant in the central nervous system, and its modulation can have various pharmacological effects. The R-configuration at specific chiral centers in these compounds enhances their effectiveness as modulators (Veinberg et al., 2013).

Antibacterial Applications

Compounds structurally related to (4S,5S)-2-Oxo-4beta-phenyl-5alpha-methylpyrrolidine-1-acetamide have been explored for their antibacterial activity. For example, derivatives of 2-oxo-azetidines have shown moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential in addressing bacterial infections (Desai et al., 2008).

Drug Delivery Systems

In the field of drug delivery, research has been conducted on the incorporation of related oxazolidinones into poly(ϵ-caprolactone) (PCL) membranes for controlled drug release. This approach is particularly useful in topical applications, where localized delivery of the drug is crucial (Tammaro et al., 2015).

Antifungal and Antioxidant Activities

Derivatives of (4S,5S)-2-Oxo-4beta-phenyl-5alpha-methylpyrrolidine-1-acetamide have shown promising results in antifungal and antioxidant activities. For instance, benzimidazole derivatives have demonstrated excellent activity against various microorganisms and displayed good cytotoxic activities, offering potential in antifungal treatments (Devi et al., 2022).

properties

IUPAC Name |

2-[(2S,3S)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRWYMPQCQTHD-GXSJLCMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5S)-2-Oxo-4beta-phenyl-5alpha-methylpyrrolidine-1-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)